molecular formula C21H27N2O7P B1432267 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate CAS No. 1354823-36-1

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

Cat. No. B1432267
CAS RN: 1354823-36-1
M. Wt: 450.4 g/mol
InChI Key: CSURKLFFMMBEFL-UHFFFAOYSA-N
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Description

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate, also known as ENP, is a compound of considerable interest in the fields of organic chemistry and materials science. It has been studied for its potential applications in the synthesis of new molecules and materials, as well as its potential as a drug molecule.

Scientific Research Applications

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate has been studied for its potential applications in the fields of organic chemistry and materials science. It has been used as a precursor for the synthesis of several new molecules and materials, including polymers, polyesters, polyamides, and polyurethanes. It has also been studied for its potential as a drug molecule. In particular, it has been studied for its potential to act as an inhibitor of the enzyme reverse transcriptase, which is involved in the replication of HIV.

Mechanism of Action

The mechanism of action of 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate as an enzyme inhibitor is not fully understood. However, it is believed that the compound binds to the active site of the enzyme, resulting in the inhibition of its activity. This is thought to occur through the formation of a covalent bond between the substrate and the enzyme.
Biochemical and Physiological Effects
2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential to act as an inhibitor of the enzyme reverse transcriptase, which is involved in the replication of HIV. In addition, it has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is non-toxic and non-irritating, making it safe to handle. However, it is also relatively expensive, and it has a relatively short shelf life.

Future Directions

There are several potential future directions for the study of 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate. These include further research into its potential applications in the synthesis of new molecules and materials, as well as its potential as a drug molecule. In addition, further research into its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments is needed. Finally, further research into its potential toxicity and safety profile is also needed.

properties

IUPAC Name

2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSURKLFFMMBEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

CAS RN

1354823-36-1
Record name 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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